molecular formula C5H9N3S B2545070 2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole CAS No. 1558513-86-2

2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole

Cat. No.: B2545070
CAS No.: 1558513-86-2
M. Wt: 143.21
InChI Key: XPTVHYAGTMRPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole is a chemical compound supplied for research and development purposes exclusively. This product is intended for laboratory use by qualified professionals and is not classified or intended for human or veterinary diagnostic or therapeutic applications. This compound features a 1,3-thiazole ring, a privileged scaffold in medicinal chemistry, linked to a dimethylhydrazine group. The thiazole nucleus is a recognized pharmacophore found in a wide range of biologically active molecules and several FDA-approved drugs, including the antitumor agent tiazofurin and the antiretroviral ritonavir . Compounds containing the hydrazinyl-thiazole core, such as this one, are of significant interest in advanced synthetic organic chemistry for constructing novel molecular entities . Derivatives of 2-hydrazinylthiazole are frequently investigated for their diverse pharmacological potential. Published studies on analogous structures have demonstrated promising biological activities, including potent antiproliferative effects against various cancer cell lines, such as breast cancer (MCF-7 and MDA-MB-231) . The mechanistic action of such compounds is multifaceted and may involve the inhibition of key protein targets like the vascular endothelial growth factor receptor-2 (VEGFR-2), induction of programmed cell death (apoptosis and necrosis), and cell cycle arrest . Furthermore, this class of compounds is also explored for antimicrobial, antioxidant, and anti-inflammatory applications, making it a versatile scaffold for hit-to-lead optimization in drug discovery campaigns . Researchers can utilize this building block to develop new heterocyclic compounds with potential application in multiple therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethyl-2-(1,3-thiazol-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-8(2)7-5-6-3-4-9-5/h3-4H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTVHYAGTMRPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Transformations of 2 2,2 Dimethylhydrazin 1 Yl 1,3 Thiazole and Analogues

Strategic Approaches to the Synthesis of 2-Hydrazinyl-1,3-thiazole Derivatives

The construction of the 2-hydrazinyl-1,3-thiazole core is predominantly achieved through well-established cyclization strategies. These methods offer versatility in introducing a wide range of substituents onto the thiazole (B1198619) ring.

Classical Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of 2-hydrazinyl-1,3-thiazole derivatives. nih.govresearchgate.netmdpi.com This method involves the cyclocondensation of a thiosemicarbazide (B42300) derivative with an α-halocarbonyl compound. nih.govmdpi.com To obtain the target compound, 2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole, this reaction would be adapted by using 4,4-dimethylthiosemicarbazide as the sulfur-containing nucleophile.

The general reaction proceeds by the initial nucleophilic attack of the sulfur atom of 4,4-dimethylthiosemicarbazide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The reaction conditions can be varied, with solvents such as ethanol (B145695) or tetrahydrofuran (B95107) being commonly employed, and the reaction can be performed with or without a base catalyst. mdpi.com The use of a base, such as sodium acetate, can, however, shorten the reaction time. mdpi.com

A typical synthetic sequence is a two-step process where a ketone is first condensed with thiosemicarbazide to form a thiosemicarbazone, which is then cyclized with an α-halocarbonyl compound. nih.gov For the synthesis of analogues, various substituted α-haloketones can be used to introduce diversity at the 4- and 5-positions of the thiazole ring.

Cyclocondensation Reactions Involving Thioamides and α-Halocarbonyls

The Hantzsch synthesis is a prime example of a cyclocondensation reaction. nih.govmdpi.com This approach is widely applicable for the synthesis of a variety of 2-hydrazinyl-1,3-thiazole analogues. The reaction between a thioamide-containing precursor, such as a substituted thiosemicarbazone, and an α-haloketone is a common strategy. nih.govorientjchem.org

For instance, the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles is achieved by condensing respective aryl-substituted thiosemicarbazones with 2-bromo-4-fluoroacetophenone in refluxing ethanol. researchgate.net This highlights the adaptability of the cyclocondensation reaction for creating a library of analogues with different substituents on both the hydrazine (B178648) moiety and the thiazole ring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). nih.gov

Multi-Component Reaction Methodologies for Thiazole Annulation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 2-hydrazinyl-1,3-thiazole derivatives from simple starting materials in a one-pot process. researchgate.netresearchgate.net These reactions are advantageous due to their operational simplicity and reduced waste generation.

One such example involves a one-pot, three-component reaction for the synthesis of 2-(2-Hydrazinyl) thiazole derivatives by the heterocyclization of thiosemicarbazones with arylglyoxals and Meldrum's acid. researchgate.net Another MCR approach involves the condensation of substituted acetophenones, thiosemicarbazide, and α-haloketones in a green solvent like polyethylene (B3416737) glycol (PEG-400). nih.gov These methodologies can be adapted for the synthesis of this compound by utilizing 4,4-dimethylthiosemicarbazide as one of the initial components.

Derivatization and Structural Elaboration of the Hydrazine Moiety

Once the 2-hydrazinyl-1,3-thiazole core is established, the hydrazine moiety offers opportunities for further chemical modifications to introduce structural diversity and modulate biological activity.

Introduction of Alkyl Substituents on the Hydrazine Unit

The introduction of alkyl groups, such as methyl groups to form the 2,2-dimethylhydrazinyl structure, can be achieved through alkylation of a pre-formed 2-hydrazinyl-1,3-thiazole. The direct alkylation of hydrazine and its derivatives is a known method for preparing substituted hydrazines. For instance, hydrazine can be methylated using methyl iodide to produce methylhydrazine and 1,1-dimethylhydrazine (B165182). dtic.mil This principle can be applied to the terminal nitrogen of the hydrazine moiety in a 2-hydrazinyl-1,3-thiazole. The reaction would typically involve treating the 2-hydrazinylthiazole (B183971) with an alkylating agent like methyl iodide in the presence of a suitable base to facilitate the nucleophilic substitution.

Functionalization of the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine group in 2-hydrazinyl-1,3-thiazoles are nucleophilic and can participate in various chemical transformations. For example, the terminal amino group can be acylated. The reaction of a 2-hydrazinyl-1,3-thiazole derivative with acetic anhydride (B1165640) can lead to the formation of an acetyl hydrazine derivative. researchgate.net

Furthermore, the hydrazine moiety can be involved in condensation reactions. For instance, condensation of a 2-hydrazinylthiazole with an aldehyde or ketone will form a hydrazone, a common derivatization that introduces a wide variety of substituents. nih.gov This functionalization is a key step in creating diverse libraries of 2-(2-arylidenehydrazinyl)-1,3-thiazole analogues.

Spectroscopic and Spectrometric Characterization of Synthesized Compounds

The definitive structural elucidation of newly synthesized compounds, including this compound and its analogues, relies on a suite of advanced analytical techniques. Spectroscopic and spectrometric methods are indispensable for confirming the identity, purity, and detailed molecular architecture of these heterocyclic systems. The concerted application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and elemental analysis provides a comprehensive characterization, ensuring the synthesized structures are consistent with their proposed theoretical framework. nih.govresearchgate.netresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 2-hydrazinyl-1,3-thiazole derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., HMQC, HMBC) are employed to provide detailed information about the molecular framework. nih.gov

In ¹H NMR spectra of 2-hydrazinyl-thiazole analogues, the proton on the C5 position of the thiazole ring typically appears as a characteristic singlet. researchgate.netnih.gov For instance, in a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, this proton was observed in the range of 6.22–7.50 ppm. nih.gov The N-H proton of the hydrazinyl group is also a key diagnostic signal, often appearing as a broad singlet at a downfield chemical shift, for example, between 11.26 and 12.50 ppm. nih.gov The azomethine proton (–N=CH–) in hydrazone derivatives gives rise to a singlet in the region of 7.85–8.43 ppm. nih.gov The disappearance of signals corresponding to NH₂ protons and the concurrent appearance of the thiazole-methine proton signal confirm successful cyclization. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The signal for the C5 carbon of the thiazole ring in certain 4-phenyl-1,3-thiazole derivatives is found at approximately 110–115 ppm. nih.gov In thiosemicarbazone intermediates, the tertiary carbon of the hydrazone bridge (C=N) is characteristically observed around 145.3 ppm. nih.gov Advanced 2D NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitively assigning proton and carbon signals, especially in complex structures. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2-Hydrazinyl-1,3-Thiazole Analogues

Proton Chemical Shift Range (ppm) Multiplicity Reference
Thiazole-H5 6.22 - 8.55 Singlet nih.govnih.gov
Hydrazinyl-NH 10.80 - 12.50 Broad Singlet nih.govnih.gov
Azomethine-CH 7.85 - 8.43 Singlet nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 2-Hydrazinyl-1,3-Thiazole Analogues

Carbon Chemical Shift Range (ppm) Reference
Thiazole-C5 ~110 - 115 nih.gov
Hydrazone C=N ~145.3 nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental formula of synthesized compounds. This technique provides highly accurate mass measurements, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.govmdpi.com

For newly synthesized 2-hydrazinyl-1,3-thiazole derivatives, the recorded molecular ion peaks in their mass spectra consistently align with their calculated molecular formulas. nih.govresearchgate.net For example, in the characterization of a thienyl-N-acylhydrazone derivative, the molecular formula C₁₄H₁₄N₂O₃SNa was confirmed by HRMS, with a calculated mass of 313.0617 and a found mass of 313.0616, demonstrating the high accuracy of the technique. mdpi.com This level of precision is crucial for validating the proposed structures and ensuring the correct elemental composition of the target molecules.

Table 3: Example of HRMS Data for a Synthesized Analogue

Compound Molecular Formula Calculated Mass [M+Na]⁺ Found Mass [M+Na]⁺ Reference

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the presence of specific functional groups within a molecule. By analyzing the absorption of infrared radiation at characteristic frequencies, researchers can confirm the structural features of this compound and its analogues. researchgate.netmdpi.com

The IR spectra of these compounds exhibit several key absorption bands. The formation of the thiazole ring during synthesis is supported by the appearance of a sharp, medium-intensity signal corresponding to the C-H stretching vibration of the methine group at the C5 position, typically observed between 3100 and 3180 cm⁻¹. nih.govmdpi.com For hydrazone derivatives, the N-H stretching vibration of the hydrazinyl group gives rise to a characteristic band in the region of 3138–3278 cm⁻¹. nih.gov The azomethine (–CH=N–) linkage is indicated by C=N stretching vibrations in the range of 1600–1699 cm⁻¹. nih.gov Additionally, aromatic C=C stretching vibrations are typically observed in the 1436–1571 cm⁻¹ region, while vibrations characteristic of the thiazole ring itself appear between 692 and 1068 cm⁻¹. nih.gov

Table 4: Characteristic IR Absorption Bands (cm⁻¹) for 2-Hydrazinyl-1,3-Thiazole Analogues

Functional Group Vibration Type Wavenumber Range (cm⁻¹) Reference
N-H (Hydrazinyl) Stretching 3138 - 3278 nih.gov
C-H (Thiazole C5) Stretching 3100 - 3180 nih.govmdpi.com
C=N (Azomethine) Stretching 1600 - 1699 nih.gov
C=C (Aromatic) Stretching 1436 - 1571 nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative data on the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a purified compound. This analytical method serves as a final verification of the empirical formula, complementing the structural data obtained from spectroscopic and spectrometric techniques. nih.govresearchgate.net

For the synthesized 2-hydrazinyl-1,3-thiazole derivatives, the results of the C, H, N, and S quantitative elemental analyses are consistently in close agreement with the theoretically calculated values. researchgate.net The experimental values are generally found to be within ±0.4% of the theoretical percentages, which confirms the purity and the proposed elemental composition of the synthesized molecules. nih.govresearchgate.net This concordance between experimental and calculated values provides strong evidence for the successful synthesis of the target compounds. researchgate.net

Table 5: Representative Elemental Analysis Data for a Thiazole Analogue

Molecular Formula Element Calculated (%) Found (%) Reference
C₂₃H₂₁N₃O₄S C 63.43 63.27 researchgate.net
H 4.86 4.93 researchgate.net
N 9.65 8.45 researchgate.net
C₂₃H₂₀BrN₃O₄S C 53.70 53.42 researchgate.net
H 3.92 4.21 researchgate.net

Mechanistic Investigations of Biological Activities of 2 2,2 Dimethylhydrazin 1 Yl 1,3 Thiazole Derivatives

Enzyme Inhibition Profiling and Mechanisms

Cholinesterase Enzyme Inhibition (AChE, BChE) and Anti-inflammatory Correlates

Derivatives of 2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazole have been investigated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant targets in the management of neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can lead to an increase in the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function.

A study on a series of thiazolylhydrazone derivatives revealed significant inhibitory activity against AChE. nih.gov For instance, certain compounds within this class have demonstrated potent AChE inhibition with IC50 values in the nanomolar range. Specifically, compounds with methoxy (B1213986) and trifluoromethyl substituents on the phenyl ring of the hydrazone moiety have shown notable activity. nih.gov One derivative, compound 3c (a thiazolylhydrazone with a methoxy substituent), exhibited an IC50 value of 0.0317 ± 0.001 µM against AChE. nih.gov In contrast, the same series of compounds showed insignificant inhibitory activity against BChE. nih.gov

The anti-inflammatory activity of thiazole (B1198619) derivatives has also been explored. Some new thiazolyl-1,3,4-oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl-thiazoles have demonstrated anti-inflammatory potential comparable to diclofenac (B195802) in animal models. researchgate.net This effect was evidenced by a reduction in systemic acute phase responses, such as neutropenia and the activity of circulatory phagocytes. researchgate.net The anti-inflammatory properties of hydrazono-thiazole derivatives have been noted in other studies as well. mdpi.com

Table 1: Acetylcholinesterase (AChE) Inhibition by Thiazolylhydrazone Derivatives nih.gov

Compound Substituent IC50 (µM) for AChE
3a Non-substituted phenyl 0.0496 ± 0.002
3c Methoxy-substituted phenyl 0.0317 ± 0.001
3i Trifluoromethyl-substituted phenyl 0.2158 ± 0.010

| Donepezil (Reference) | - | Not specified in the provided text |

Inhibition of Key Metabolic Enzymes (e.g., Aldose Reductase, α-Glucosidase, α-Amylase)

Hydrazine-clubbed thiazole derivatives have been identified as potent inhibitors of key metabolic enzymes involved in diabetic complications, such as aldose reductase (AR), α-glucosidase, and α-amylase. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing diabetes mellitus.

A series of hydrazine-clubbed thiazole derivatives demonstrated significant inhibitory activity against aldose reductase, with KI values ranging from 5.47 ± 0.53 to 23.89 ± 1.46 nM. nih.gov These derivatives were found to be more effective than the reference compound epalrestat. nih.gov

The same series of compounds also exhibited inhibitory effects on α-glucosidase and α-amylase. For α-glucosidase, the derivatives showed KI values in the range of 1.76 ± 0.01 to 24.81 ± 0.15 μM. nih.gov For α-amylase, the IC50 values for inhibition ranged from 4.94 to 28.17 μM. nih.gov Another study on thiazole-based carbohydrazide (B1668358) derivatives also reported significant α-amylase inhibitory activity, with IC50 values ranging from 1.709 ± 0.12 to 3.049 ± 0.25 µM, comparable to the standard acarbose. researchgate.net

Table 2: Inhibition of Metabolic Enzymes by Hydrazine (B178648) Clubbed Thiazole Derivatives nih.gov

Enzyme Inhibition Metric Range of Values
Aldose Reductase (AR) KI 5.47 ± 0.53 to 23.89 ± 1.46 nM
α-Glucosidase (α-GLY) KI 1.76 ± 0.01 to 24.81 ± 0.15 μM

Modulation of Receptor Tyrosine Kinase Activity (e.g., VEGFR-2)

Derivatives of 2-hydrazinyl-1,3-thiazole have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in cancer-related angiogenesis. mdpi.comresearchgate.net Inhibition of VEGFR-2 is a critical strategy in anticancer therapy.

In one study, a series of new thiazole derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. mdpi.com Compounds with a 4-chlorophenylthiazolyl and a 3-nitrophenylthiazolyl moiety demonstrated significant inhibition, with percentage inhibitions of 81.36% and 85.72%, respectively, which were comparable to the reference drug sorafenib (B1663141) (86.93% inhibition). mdpi.com One of the most potent compounds, a 3-nitrophenylthiazolyl derivative, exhibited a high cytotoxic activity with an IC50 value of 1.21 μM against the MDA-MB-231 breast cancer cell line. mdpi.com Another hydrazinyl thiazole derivative was found to inhibit the kinase activity of VEGFR-2 with an IC50 value of 51.09 nM. mdpi.com

Further research on other series of thiazole derivatives has also shown potent VEGFR-2 inhibition, with IC50 values in the nanomolar and sub-micromolar ranges. researchgate.netnih.gov For example, one study reported IC50 values for VEGFR-2 inhibition ranging from 0.192 to 0.602 µM for newly synthesized derivatives. nih.gov

Table 3: VEGFR-2 Inhibition by Thiazole Derivatives

Compound Series Key Structural Feature IC50 Value Reference
Hydrazinyl thiazole derivative 4-chlorophenylthiazole ring 51.09 nM mdpi.com
Piperazinylquinoxaline-based derivatives Varied substitutions 0.192 to 0.602 µM nih.gov

Antifungal Mechanisms through Ergosterol (B1671047) Biosynthesis Interference (e.g., 14α-Demethylase)

The antifungal activity of 2-hydrazinyl-1,3-thiazole derivatives has been attributed to their ability to interfere with ergosterol biosynthesis, a crucial pathway for maintaining the integrity of the fungal cell membrane. The primary target within this pathway is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov

A study focused on novel 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives demonstrated their potential as anti-Candida agents. nih.gov The presence of the C2-hydrazone linkage was found to be superior for antifungal potency compared to derivatives lacking this feature. nih.gov Two compounds from this series, 7a and 7e , exhibited promising activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values of 7.81 μg/mL and 3.9 μg/mL, respectively. These values were substantially lower than that of the reference drug fluconazole (B54011) (15.62 μg/mL). nih.gov

Molecular docking studies have supported the hypothesis that these thiazole derivatives bind to the active site of fungal lanosterol 14α-demethylase. nih.govresearchgate.net This interaction is believed to interfere with the access and subsequent binding of the natural substrate to the enzyme's catalytic site, thereby inhibiting ergosterol synthesis. nih.gov This disruption of the fungal cell membrane ultimately leads to the inhibition of fungal cell replication. nih.gov

Table 4: Anti-Candida Activity of 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivatives against C. albicans nih.gov

Compound MIC (μg/mL)
7a 7.81
7e 3.9

| Fluconazole (Reference) | 15.62 |

Antibacterial Targeting of Essential Microbial Proteins (e.g., Penicillin-Binding Proteins, β-Ketoacyl-ACP Synthase)

Derivatives of 2-(2-hydrazinyl)thiazole have been synthesized and evaluated for their antibacterial properties. researchgate.netresearchgate.net These compounds have shown encouraging activity against both Gram-positive and Gram-negative bacteria. researchgate.net

One study reported that a synthesized 2-(2-hydrazinyl)thiazole derivative exhibited superior antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against Escherichia coli and Bacillus subtilis. researchgate.net Other derivatives in the same study showed weaker but still notable activity. researchgate.net

The precise mechanism of antibacterial action for these specific derivatives is still under investigation, however, the broader class of thiazole-containing compounds is known to target essential microbial processes. While direct evidence for the inhibition of penicillin-binding proteins by this compound derivatives is not detailed in the provided search results, the inhibition of other essential bacterial enzymes is a plausible mechanism. For instance, β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are crucial for fatty acid biosynthesis in bacteria, are known targets for antibacterial agents. magtech.com.cnnih.gov The structural features of thiazole derivatives make them potential candidates for interacting with the active sites of such essential bacterial enzymes.

Table 5: Antibacterial Activity of a 2-(2-Hydrazinyl)thiazole Derivative researchgate.net

Bacterial Strain MIC (µg/mL)
Escherichia coli 3.9

Cellular and Molecular Responses Inducing Biological Effects

The diverse biological activities of this compound derivatives stem from their ability to induce a range of cellular and molecular responses. As VEGFR-2 inhibitors, these compounds can trigger anti-proliferative and pro-apoptotic effects in cancer cells. For example, a potent hydrazinyl thiazole derivative was shown to induce cell cycle arrest at the G1 and G2/M phases and enhance apoptosis in MDA-MB-231 breast cancer cells. mdpi.com This was accompanied by an increase in the level of the tumor suppressor protein p53 and a reduction in the mitochondrial membrane potential, both of which are key events in the apoptotic cascade. mdpi.com

In the context of their antifungal activity, the inhibition of ergosterol biosynthesis by these thiazole derivatives leads to significant alterations in the fungal cell membrane's structure and function. nih.gov This disruption impairs membrane integrity and the activity of membrane-bound proteins, ultimately hindering fungal growth and replication. nih.govnih.gov

The anti-inflammatory effects observed with some hydrazono-thiazole derivatives are linked to the modulation of the inflammatory response at a cellular level. This includes the reduction of leukocyte migration and phagocytic activity, which are critical components of the inflammatory process. researchgate.net

Cellular Apoptosis Induction Mechanisms in Model Systems

Thiazole-containing compounds have been identified as potent inducers of apoptosis in various cancer cell lines. researchgate.net For instance, certain thiazole derivatives have been shown to induce apoptosis and pyroptosis in HepG2 cells. researchgate.net The induction of apoptosis is a critical mechanism for the anticancer activity of these compounds.

Research on novel piperazine-based bis(thiazole) hybrids has demonstrated their ability to cause significant apoptotic cell death. nih.gov One particular compound dramatically induced apoptotic cell death by 4.16-fold and necrotic cell death by 4.79-fold in HCT-116 cells. nih.gov This was accompanied by the upregulation of apoptosis-related genes such as p53, Bax, and caspases-3, 8, and 9, and the downregulation of the anti-apoptotic gene Bcl-2. nih.gov These findings suggest that the apoptotic cascade is triggered through both intrinsic and extrinsic pathways. nih.gov

Similarly, a novel thiazole–chalcone/sulfonamide hybrid has been shown to activate the intrinsic apoptotic pathway by modulating p53, Bax, Bcl-2, and caspases. frontiersin.org Another study on a thiazolobenzoimidazole derivative, TBZ, revealed its capacity to induce apoptosis in multidrug-resistant leukemia cells (HL60R), suggesting it can circumvent common drug resistance mechanisms. capes.gov.br The apoptosis-inducing ability has also been observed in hybrid compounds of macrosphelide and thiazole-containing side chains, where the position of the thiazole side chain was found to be crucial for its potency. documentsdelivered.com

Further investigations into thiazole-2-acetamide derivatives as tubulin polymerization inhibitors have shown their ability to activate caspases 3 and 9, and Bax, while down-regulating the anti-apoptotic protein Bcl2. nih.gov This highlights the role of these compounds in disrupting the microtubule network, leading to cell cycle arrest and subsequent apoptosis.

Reactive Oxygen Species Scavenging and Antioxidant Pathways

Many thiazole derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge reactive oxygen species (ROS). nih.govresearchgate.net The antioxidant potential of these compounds is a key aspect of their biological activity, contributing to their therapeutic effects in various disease models, including cancer and inflammation. nih.gov

A study on catechol hydrazinyl-thiazole (CHT) derivatives demonstrated their potent antioxidant activity through multiple in vitro assays. mdpi.com These compounds, which combine 3′,4′-dihydroxyphenyl and 2-hydrazinyl-4-methyl-thiazole moieties, showed excellent radical scavenging capabilities against DPPH, nitric oxide (NO), superoxide (B77818) radicals, and hydrogen peroxide. nih.govmdpi.com The presence of phenolic hydroxyl groups is a significant contributor to the antioxidant capacity of these molecules. nih.govmdpi.com

The mechanism of antioxidant action often involves the donation of a hydrogen atom or an electron to neutralize free radicals. The design of (E)-2-(2-allylidenehydrazinyl)thiazole derivatives with dual antimycobacterial and radical scavenging properties underscores the versatility of the thiazole scaffold. nih.gov These compounds were found to be effective radical scavengers, with some exhibiting promising antioxidant and nitric oxide radical scavenging activities. nih.gov

Immunomodulatory Effects on Inflammatory Cytokine Production (e.g., TNFα, IL-8)

Thiazole derivatives have been shown to possess immunomodulatory properties, including the ability to modulate the production of inflammatory cytokines. Certain 1,3-thiazole fragments have been found to be potent inhibitors of LPS-induced TNF and IL-8 release in peripheral blood mononuclear cells (PBMCs) without showing cytotoxic activity. academie-sciences.fr This suggests that these compounds can interfere with inflammatory signaling pathways.

The anti-inflammatory effects of new thiazole compounds are associated with a reduction in the acute-phase response of bone marrow, phagocytic capacity, and oxidative stress. nih.gov Some derivatives may exert their activity by reducing nitric oxide (NO) synthesis. nih.gov

While direct studies on the immunomodulatory effects of this compound itself are limited, research on related structures provides insights. For instance, 1,1-dimethylhydrazine (B165182) (UDMH), a related hydrazine compound, has been shown to interfere with interleukin 2 (IL-2) regulatory function, which is crucial for T-cell proliferation and immune response. nih.gov UDMH was found to inhibit IL-2-dependent DNA synthesis and suppress IL-2 production. nih.gov Given that various immunomodulatory drugs are known to inhibit TNF-α production by immune cells like Langerhans cells and macrophages, it is plausible that thiazole-hydrazine derivatives could exert similar effects. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different structural modifications affect the potency and selectivity of these compounds.

Positional and Electronic Effects of Substituents on Thiazole and Hydrazine Rings

The nature and position of substituents on the thiazole and hydrazine rings play a pivotal role in determining the biological activity of these derivatives. nih.gov For instance, in a series of pyrazolyl–thiazole derivatives, the presence of electron-withdrawing groups like nitro (NO2) and halogens (Cl, Br, F) on the phenyl ring significantly influenced their antimicrobial and antioxidant activities. rsc.org Compounds with these substituents exhibited substantial activity against certain bacteria. rsc.org

In another study on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, it was found that the presence of a lipophilic, electron-donating substituent (–CH3) on the C4-phenyl ring correlated with increased inhibitory activity against Candida strains compared to hydrophilic, polar substituents (–CN, –NO2, –OH). nih.gov The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the thiazole ring system, thereby affecting its interaction with biological targets. globalresearchonline.net

The hydrazine linkage at the C2 position of the thiazole ring has been identified as an important feature for enhanced anti-Candida activity. nih.gov This superiority may be attributed to increased lipophilicity and the hydrogen-bonding capacity of the N1-hydrazine nitrogen, which allows for additional interactions with target enzymes. nih.gov

Influence of Steric and Lipophilic Parameters on Bioactivity

Steric and lipophilic parameters are critical determinants of the bioactivity of thiazole derivatives, influencing their ability to cross biological membranes and interact with target receptors. nih.govubaya.ac.id Lipophilicity, often expressed as log P, is a key physicochemical property that affects the absorption, distribution, metabolism, and excretion (ADME) of a compound. researchgate.net

A study on thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles found that the best anti-inflammatory and antioxidant compounds were correlated with medium values of lipophilicity parameters. nih.gov This suggests that an optimal balance of lipophilicity is required for biological activity. Similarly, for a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, their superior antifungal potency was partly explained by their increased lipophilicity, which facilitates penetration of the fungal cell membrane. nih.gov

Steric factors, which relate to the size and shape of the molecule and its substituents, also play a significant role. ubaya.ac.id The replacement of a butyl substituent with a more lipophilic and sterically larger cyclohexyl moiety in one series of compounds led to a four-fold increase in activity. nih.gov Regression analysis has shown that steric parameters can have a more significant effect on antiviral activity than lipophilic and electronic parameters in some cases. ubaya.ac.id The importance of hydrophobic and steric parameters has also been established for thiazole derivatives with H1-antihistamine activity. nih.gov

Design Principles for Hybrid Molecules Incorporating Complementary Pharmacophores

The design of hybrid molecules, which combine the this compound scaffold with other pharmacophores, is a promising strategy for developing new therapeutic agents with enhanced potency and selectivity. rsc.orgmdpi.com This approach aims to create molecules that can interact with multiple biological targets or have improved pharmacokinetic properties.

One design principle involves linking the thiazole moiety to other heterocyclic rings known for their biological activities, such as pyrazole (B372694) and thiophene, to create hybrid molecules with enhanced therapeutic potential. rsc.org SAR studies on such hybrids have shown that the biological activity is influenced by the substituents on the different heterocyclic components. nih.gov

Another strategy involves incorporating the thiazole-hydrazine scaffold into larger molecular frameworks. For example, novel 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substituted phenyl derivatives were designed with the rationale that the lipophilic thiazole group could bind to one region of an enzyme's active site, while the benzylidenehydrazine (B8809509) moiety could bind to another. mdpi.com

The synthesis of thiazole-sulfonamide hybrids is another example of this design principle, aiming to create dual inhibitors of tubulin polymerization and carbonic anhydrase IX for anticancer activity. frontiersin.org Similarly, the development of pyridine-thiazole hybrid molecules has yielded compounds with high antiproliferative activity against various tumor cell lines. mdpi.com The core idea behind these hybrid designs is to leverage the synergistic effects of combining different pharmacophoric elements to achieve a desired biological outcome.

Computational and Theoretical Studies on 2 2,2 Dimethylhydrazin 1 Yl 1,3 Thiazole Chemistry

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of molecules. researchgate.net By approximating the many-electron system's energy as a functional of the electron density, DFT methods like B3LYP provide a balance between computational cost and accuracy. researchgate.net For the class of 2-(2-hydrazinyl)thiazole derivatives, DFT is used to optimize molecular geometry, calculate spectroscopic parameters, and explore electronic characteristics. researchgate.netkbhgroup.in

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org In studies of 2-(2-hydrazinyl)thiazole derivatives, DFT calculations are employed to determine these FMO energies and visualize the distribution of electron density in these orbitals. researchgate.net

For instance, FMO analysis performed on a series of ten 2-(2-hydrazinyl)thiazole derivatives using the DFT/B3LYP method with a 6-311G(d,p) basis set revealed varying energy gaps, indicating differences in their chemical reactivity and charge transfer potential. kbhgroup.in Similarly, a study on novel thiazole-based hydrazones found that derivatives with lower HOMO-LUMO energy gaps exhibited substantial nonlinear optical (NLO) responses, highlighting the link between electronic structure and material properties. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies of Thiazole (B1198619) Derivatives

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
NIFHT-3-5.69-2.523.17 kbhgroup.in
TCAH1-6.101-1.9784.123 nih.gov
TCAH8-5.877-2.2823.595 nih.gov

This table presents data for representative 2-(2-hydrazinyl)thiazole derivatives to illustrate the typical range of FMO energies and gaps within this class of compounds.

DFT calculations are instrumental in predicting the reactivity of molecules and identifying the most probable sites for chemical reactions. Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for this purpose, as it visualizes the charge distribution and identifies electrophilic and nucleophilic sites. researchgate.net In an MEP map, red-colored regions indicate electron-rich areas susceptible to electrophilic attack, while blue regions represent electron-deficient areas prone to nucleophilic attack.

For 2-(2-hydrazinyl)thiazole derivatives, MEP plots can locate the reactivity sites, providing insights into how the molecule will interact with other reagents. kbhgroup.in FMO analysis also contributes to this prediction; the HOMO density indicates the sites for electrophilic attack, while the LUMO density points to the sites for nucleophilic attack. researchgate.net Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from HOMO and LUMO energies to further quantify and compare the chemical reactivity of different derivatives. researchgate.net

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. nih.gov The collection of all possible conformations and their corresponding potential energies forms the molecule's energy landscape. frontiersin.org Understanding this landscape is crucial, as the lowest energy conformation (global minimum) is typically the most populated and often the one responsible for biological interactions. frontiersin.org

For flexible molecules like 2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole, multiple rotational barriers around single bonds can lead to a complex energy landscape with several local minima. Computational methods can explore this landscape to predict the most stable structures. frontiersin.org In the context of drug design, this analysis is vital because only specific conformations may fit into the binding pocket of a target protein. nih.gov During molecular docking simulations, various conformations are generated and evaluated to find the one that binds most favorably to the biological target. researchgate.net

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. physchemres.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.govmdpi.com

For 2-(2-hydrazinyl)thiazole derivatives, which have shown potential as antimicrobial and anticancer agents, molecular docking studies are used to simulate their binding to specific biological macromolecules. nih.govresearchgate.net A common target for antifungal thiazole derivatives is lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi. nih.govnih.gov

Docking simulations of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives into the active site of Candida albicans lanosterol 14α-demethylase have revealed key binding interactions. nih.gov These interactions often include:

Hydrogen Bonds: The hydrazine (B178648) bridge can act as a hydrogen bond donor, forming interactions with polar amino acid residues like Tyrosine (Tyr). nih.gov

Hydrophobic Interactions: The phenyl and thiazole rings typically engage in hydrophobic and π-alkyl interactions with nonpolar residues such as Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala). nih.govresearchgate.net

π-π Stacking: Aromatic rings in the ligand can stack with aromatic residues like Phe in the protein's binding site. nih.gov

Another study investigating the antimalarial activity of 2-(2-hydrazinyl)thiazole derivatives performed docking against the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) protein, showing that these compounds occupy the binding site and form significant interactions. researchgate.net

A primary output of molecular docking is the quantification of the binding affinity, typically expressed as a binding energy (ΔG) in kcal/mol. nih.gov A more negative binding energy indicates a more stable ligand-protein complex and stronger binding affinity. researchgate.net This value is used to rank different compounds and predict their potential potency. The binding energy can also be used to calculate the theoretical inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. nih.gov

Table 2: Predicted Binding Energies of Thiazole Derivatives with Fungal Lanosterol C14α-demethylase

Compound DerivativeBinding Energy (ΔG) (kcal/mol)Inhibition Constant (Ki) (nM)Reference
Compound 7a-9.1190 nih.gov
Compound 7e-9.590 nih.gov
Compound 4a-8.715- nih.gov

This table provides examples of binding energies and inhibition constants for representative 2-(2-hydrazinyl)thiazole derivatives, demonstrating their predicted affinity for a common antifungal target.

Beyond a single energy value, the specific interactions between the ligand and protein can be summarized in an "interaction fingerprint." nih.gov This fingerprint is a representation of all the significant contacts (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with specific amino acid residues in the binding pocket. nih.gov Analyzing these fingerprints helps to understand why certain molecules bind more strongly than others and provides a rational basis for designing new derivatives with improved affinity and selectivity. nih.gov

Future Prospects and Translational Research Implications of 2 2,2 Dimethylhydrazin 1 Yl 1,3 Thiazole Derivatives

Advanced Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a hit compound. For 2-hydrazinyl-1,3-thiazole derivatives, the facile possibility of chemical modification makes them ideal candidates for optimization strategies. nih.govresearchgate.net Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different chemical substitutions influence biological activity.

Research has shown that the nature of substituents on both the thiazole (B1198619) ring and the hydrazinyl group significantly impacts the compound's efficacy. For instance, in a series of antifungal 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, the presence of a lipophilic, electron-donating group (like -CH3) at the para-position of the C4-phenyl ring was correlated with increased inhibitory activity against Candida strains. nih.gov Conversely, derivatives with chloro substituents have demonstrated greater antiproliferative activity against various tumor cell lines compared to those with fluoro substituents. figshare.com The hydrazone linkage itself has been identified as crucial for antifungal potency; derivatives containing this feature proved superior to those without it. nih.gov

These SAR insights guide the rational design of next-generation compounds. Optimization strategies involve modifying these key positions to improve target binding, enhance membrane permeability, and reduce off-target effects.

Table 1: Structure-Activity Relationship (SAR) Insights for 2-Hydrazinyl-1,3-Thiazole Derivatives

Molecular Scaffold Position Substitution/Modification Impact on Biological Activity Reference(s)
Thiazole C4-Phenyl Ring Lipophilic, electron-donating groups (e.g., -CH3) Increased anti-Candida activity nih.govnih.gov
Hydrazinyl-linked Benzylidene Chloro (-Cl) substituent Enhanced antiproliferative activity figshare.com
Thiazole C2-Position Presence of hydrazone linkage Superior antifungal potency compared to analogues lacking the linkage nih.gov

| Hydrazinyl-linked Benzylidene | Electron-withdrawing groups (e.g., -Cl, -NO2) | Improved antimicrobial activity | researchgate.net |

Exploration of Novel Therapeutic Indications and Biological Pathways

Derivatives of the 2-hydrazinyl-1,3-thiazole scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and antioxidant effects. figshare.comtandfonline.com This diversity suggests that these compounds can modulate multiple biological pathways, opening avenues for novel therapeutic applications.

Anticancer Activity: Several studies have highlighted the potent anticancer properties of this class of compounds. They have shown inhibitory activity against a range of tumor cell lines, including those for breast cancer (MCF-7), lung cancer (A549), and leukemia (HL60, K562). figshare.commdpi.com The mechanisms underlying this activity are multifaceted. Some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. mdpi.com Others have been shown to induce apoptosis (programmed cell death), a critical pathway for eliminating cancerous cells. figshare.com This is further supported by findings that these compounds can trigger the activation of caspases, key enzymes in the apoptotic cascade. nih.gov

Antifungal Activity: The rise of drug-resistant fungal infections necessitates the development of new antifungal agents. mdpi.com 2-Hydrazinyl-1,3-thiazole derivatives have emerged as promising candidates. mdpi.com Their primary mechanism of antifungal action is believed to be the inhibition of lanosterol (B1674476) C14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govnih.gov Disruption of this pathway compromises the integrity of the fungal cell, leading to cell death. nih.gov Compounds in this class have shown potent activity against pathogenic strains like Candida albicans and Cryptococcus neoformans. nih.govmdpi.com

Table 2: Therapeutic Indications and Biological Pathways of 2-Hydrazinyl-1,3-thiazole Derivatives

Therapeutic Indication Biological Pathway/Mechanism of Action Example Compound/Derivative Class Reference(s)
Anticancer VEGFR-2 Inhibition, Apoptosis Induction, Caspase-3 Activation 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazoles figshare.commdpi.comnih.gov
Antifungal Inhibition of Lanosterol C14α-demethylase (CYP51) 2-hydrazinyl-4-phenyl-1,3-thiazoles nih.govnih.gov
Antibacterial Disruption of cell metabolism and membrane integrity Di- and tri-thiazole derivatives researchgate.netmdpi.com

| Antioxidant | Radical Scavenging | 2-(2-Hydrazinyl) thiazole derivatives with Meldrum's acid moiety | tandfonline.com |

Development of Sustainable and Scalable Synthetic Methodologies

The translation of a promising compound from the laboratory to clinical application requires robust, efficient, and environmentally friendly synthetic methods. Traditional synthesis of 2-hydrazinyl-1,3-thiazole derivatives often involves multi-step processes, including the condensation of a carbonyl compound with thiosemicarbazide (B42300), followed by heterocyclization with an α-halocarbonyl compound. nih.govresearchgate.net While effective, these methods can involve harsh conditions and the use of hazardous solvents.

Furthermore, innovative approaches are leveraging catalysts and alternative energy sources to promote sustainability. Eco-friendly biocatalysts, such as those derived from chitosan, have been used in conjunction with ultrasonic irradiation to synthesize thiazole derivatives under mild conditions with short reaction times and high yields. researchgate.net These biocatalysts often have the advantage of being recyclable, further enhancing the green credentials of the synthesis. researchgate.net Visible-light-induced synthesis represents another eco-friendly strategy, avoiding the need for metal catalysts or external photosensitizers by using a green solvent at room temperature. researchgate.net

Table 3: Comparison of Synthetic Methodologies for 2-Hydrazinyl-1,3-thiazole Derivatives

Synthetic Method Key Features Advantages Reference(s)
Classical Two-Step Synthesis Condensation followed by heterocyclization in refluxing ethanol (B145695). Well-established and reliable. nih.govresearchgate.net
One-Pot, Three-Component Reaction Reaction of carbonyl compounds, phenacyl bromides, and thiosemicarbazide in one vessel. Increased efficiency, reduced waste, atom economy. tandfonline.comresearchgate.net
Ultrasonic Irradiation with Biocatalyst Use of recyclable chitosan-based hydrogel as a catalyst under ultrasound. Mild conditions, short reaction times, high yields, eco-friendly. researchgate.net

| Visible-Light-Induced Synthesis | Metal-free reaction using visible light as an energy source in a green solvent. | Environmentally benign, avoids metal catalysts. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-analyze cycle. nih.gov These computational tools can process vast datasets to identify patterns and make predictions that are beyond human capacity, making them invaluable for designing novel 2-hydrazinyl-1,3-thiazole derivatives. bohrium.com

AI/ML models can be applied at various stages of the discovery pipeline. nih.gov In the initial phase, they are used for high-throughput virtual screening, where algorithms predict the potential bioactivity of thousands or millions of virtual compounds against a specific target. nih.govmdpi.com This significantly narrows down the number of candidates for experimental synthesis and testing. nih.gov

Furthermore, ML algorithms can build predictive models for crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity. crimsonpublishers.com By predicting properties like solubility, bioavailability, and potential toxicity early in the design phase, researchers can prioritize compounds with more favorable drug-like characteristics, reducing late-stage failures. mdpi.comcrimsonpublishers.com Generative AI models are also being employed for de novo drug design, where the algorithm designs entirely new molecules optimized for desired properties, such as high binding affinity to a target and good synthetic accessibility. bohrium.com For thiazole derivatives, ML models can be trained on existing SAR data to predict the anti-urease or anticancer activity of novel, unsynthesized analogues, thereby guiding synthetic efforts toward the most promising candidates. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.